molecular formula C26H29Cl2N3S B3737133 4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1-phenyl-1,3-diazaspiro[4.4]nonane-2-thione

4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1-phenyl-1,3-diazaspiro[4.4]nonane-2-thione

Cat. No.: B3737133
M. Wt: 486.5 g/mol
InChI Key: ILVPLVRVECMXLG-WYMLVPIESA-N
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Description

4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1-phenyl-1,3-diazaspiro[44]nonane-2-thione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1-phenyl-1,3-diazaspiro[4.4]nonane-2-thione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates, such as 2,4-dichlorophenyl derivatives and diazaspiro compounds. These intermediates undergo a series of reactions, including condensation, cyclization, and functional group transformations, under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1-phenyl-1,3-diazaspiro[4.4]nonane-2-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The phenyl and dichlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Cyclization: The spirocyclic structure allows for potential cyclization reactions, forming new ring systems.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1-phenyl-1,3-diazaspiro[4.4]nonane-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1-phenyl-1,3-diazaspiro[4.4]nonane-2-thione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1-phenyl-1,3-diazaspiro[4.4]nonane-2-thione include other spirocyclic compounds and derivatives of 2,4-dichlorophenyl and diazaspiro structures. These compounds share some structural features but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1-phenyl-1,3-diazaspiro[4.4]nonane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29Cl2N3S/c1-25(2,3)22(14-12-18-11-13-19(27)17-21(18)28)29-23-26(15-7-8-16-26)31(24(32)30-23)20-9-5-4-6-10-20/h4-6,9-14,17,22H,7-8,15-16H2,1-3H3,(H,29,30,32)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVPLVRVECMXLG-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C=CC1=C(C=C(C=C1)Cl)Cl)N=C2C3(CCCC3)N(C(=S)N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(/C=C/C1=C(C=C(C=C1)Cl)Cl)N=C2C3(CCCC3)N(C(=S)N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1-phenyl-1,3-diazaspiro[4.4]nonane-2-thione
Reactant of Route 2
4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1-phenyl-1,3-diazaspiro[4.4]nonane-2-thione
Reactant of Route 3
4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1-phenyl-1,3-diazaspiro[4.4]nonane-2-thione
Reactant of Route 4
4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1-phenyl-1,3-diazaspiro[4.4]nonane-2-thione
Reactant of Route 5
4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1-phenyl-1,3-diazaspiro[4.4]nonane-2-thione
Reactant of Route 6
4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1-phenyl-1,3-diazaspiro[4.4]nonane-2-thione

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